![molecular formula C14H18ClN3S B5977233 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,2,4-triazole ring in its structure makes it an interesting molecule for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of a cyclic ketone with thiosemicarbazide in the presence of a catalyst. One efficient method uses an acidic ionic liquid, such as [(Py)2SO][HSO4]2, in ethanol at room temperature. This method is eco-friendly and provides high yields . Another approach involves the use of meglumine as a reusable catalyst in water, which also offers mild reaction conditions and excellent yields .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned methods, with a focus on optimizing reaction conditions to ensure high yield and purity. The use of microwave activation and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various medicinal applications, particularly as an antitumor agent and in the treatment of neurological disorders. Its structural characteristics allow it to interact effectively with biological targets.
Case Study: Antitumor Activity
Research indicates that derivatives of triazaspiro compounds can inhibit tumor cell proliferation. For instance, studies have demonstrated that modifications to the chlorophenyl group can enhance cytotoxicity against specific cancer cell lines.
Material Science
In material science, 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is explored for its properties as a polymer additive or stabilizer due to its thermal stability and chemical resistance.
Case Study: Polymer Stabilization
Investigations into polymer blends incorporating this compound have revealed improved thermal properties and mechanical strength, suggesting its utility in developing advanced materials for industrial applications.
Agricultural Chemistry
The compound also holds promise in agricultural chemistry as a potential pesticide or herbicide due to its bioactive properties against certain pests and pathogens.
Case Study: Bioactivity Against Pests
Field studies have indicated that formulations containing triazaspiro compounds exhibit significant insecticidal activity, making them candidates for eco-friendly pest control solutions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis . This inhibition disrupts the cell membrane, leading to the death of the fungal cells. Additionally, the compound may interact with other molecular pathways, contributing to its antimicrobial and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and has been studied for its potential as a delta opioid receptor agonist.
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: These compounds also contain the 1,2,4-triazole ring and exhibit antimicrobial activity.
Uniqueness
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to the presence of the 4-chlorophenyl group, which enhances its antimicrobial properties. Additionally, its specific spiro structure contributes to its stability and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione, also known by its CAS number 377055-14-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by recent research findings.
- Molecular Formula : C14H18ClN3S
- Molecular Weight : 295.83 g/mol
- Structural Characteristics : The compound features a triazole ring and a spiro structure which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds related to the triazole family exhibit significant anticancer properties. A study demonstrated that derivatives of triazolethiones showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. For instance, certain derivatives achieved IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .
Antioxidant Properties
Antioxidant assays have indicated that triazole derivatives exhibit significant free radical scavenging activity. For example, compounds derived from triazolethiones demonstrated comparable antioxidant capabilities to ascorbic acid in DPPH and ABTS assays, suggesting their potential use in preventing oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis may include the formation of the triazole ring followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution .
Case Study 1: Anticancer Evaluation
In a detailed evaluation of anticancer properties, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The study highlighted that the introduction of specific substituents on the triazole ring significantly enhanced cytotoxicity. For instance, compounds with halogenated phenyl groups showed increased potency compared to their non-halogenated counterparts .
Case Study 2: Antimicrobial Screening
A comprehensive study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, showcasing their potential as alternative therapeutic agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-10-3-2-8-14(9-10)16-13(19)18(17-14)12-6-4-11(15)5-7-12/h4-7,10,17H,2-3,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTAIPLUPFVHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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